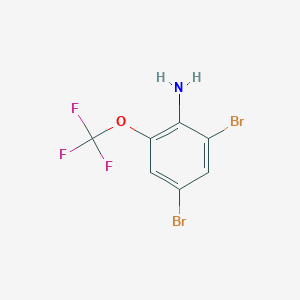

2,4-Dibromo-6-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEAYONMSVJIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Dibromo-6-(trifluoromethoxy)aniline CAS 886499-87-2

An In-Depth Technical Guide to 2,4-Dibromo-6-(trifluoromethoxy)aniline (CAS 886499-87-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Isomeric Complexity

The substituted aniline, this compound, is a specialized building block with significant potential in synthetic chemistry. However, it is crucial to distinguish this molecule from its close isomers, such as 2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS 88149-49-9), and the structurally similar 2,4-Dibromo-6-(trifluoromethyl)aniline (CAS 71757-14-7). The precise positioning of the bromo and trifluoromethoxy groups dictates the molecule's reactivity and steric profile, making accurate identification by its CAS number—886499-87-2—paramount for reproducible and successful research. This guide focuses exclusively on the 2,4-Dibromo-6-(trifluoromethoxy) isomer, providing a detailed exploration of its characteristics and synthetic potential.

Molecular Profile and Physicochemical Properties

This compound is a poly-substituted aromatic amine. Its structure is characterized by an aniline core with two bromine atoms at positions 2 and 4, and a trifluoromethoxy group at position 6. This unique substitution pattern imparts a specific set of electronic and steric properties that are of great interest in the design of novel bioactive molecules and functional materials.

The trifluoromethoxy (-OCF3) group is a particularly valuable substituent in medicinal chemistry. It is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and metabolic stability of a potential drug candidate.[1][2] The bromine atoms serve as versatile synthetic handles, particularly for cross-coupling reactions, while the amine group offers a site for a variety of chemical transformations.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 886499-87-2 |

| Molecular Formula | C7H4Br2F3NO |

| Molecular Weight | 334.92 g/mol |

| Canonical SMILES | NC1=C(OC(F)(F)F)C=C(Br)C=C1Br[3] |

| InChI Key | JBSWOEGXMADXOU-UHFFFAOYSA-N[4] |

| Appearance | Typically a solid (powder or crystalline) |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=invis];// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Substituent nodes N [label="NH₂", pos="2.3,1.2!"]; Br_pos2 [label="Br", pos="-2.3,1.2!"]; Br_pos4 [label="Br", pos="0,-2.5!"]; O [label="O", pos="2.3,-1.2!"]; CF3 [label="CF₃", pos="3.3,-1.2!"]; H_pos3 [label="H", pos="-2.3,-1.2!"]; H_pos5 [label="H", pos="1.3,1.5!"];

// Benzene ring bonds C1 -- C2 [style=solid, len=1.5]; C2 -- C3 [style=solid, len=1.5]; C3 -- C4 [style=solid, len=1.5]; C4 -- C5 [style=solid, len=1.5]; C5 -- C6 [style=solid, len=1.5]; C6 -- C1 [style=solid, len=1.5];

// Aromatic double bonds C1 -- C2 [label="", style=bold, len=1.5]; C3 -- C4 [label="", style=bold, len=1.5]; C5 -- C6 [label="", style=bold, len=1.5];

// Substituent bonds C6 -- N [style=solid, len=1.0]; C1 -- Br_pos2 [style=solid, len=1.0]; C3 -- Br_pos4 [style=solid, len=1.0]; C5 -- O [style=solid, len=1.0]; O -- CF3 [style=solid, len=1.0]; C2 -- H_pos3 [style=solid, len=1.0]; C4 -- H_pos5 [style=solid, len=1.0]; }

Caption: Structure of this compound

Proposed Synthesis Pathway

The most logical precursor is 2-(trifluoromethoxy)aniline. The amino group is a strongly activating, ortho, para-directing group, while the trifluoromethoxy group is deactivating and meta-directing. In this case, the powerful directing effect of the amino group will dominate.

Proposed Retrosynthetic Analysis:

Caption: Retrosynthetic analysis for the target molecule.

Hypothetical Step-by-Step Protocol:

-

Protection of the Amine (Optional but Recommended): The high reactivity of the aniline can lead to over-bromination and oxidation.[5][6] To ensure a more controlled reaction and prevent this, the amino group can be temporarily protected, for example, by acetylation with acetic anhydride to form 2'-(trifluoromethoxy)acetanilide. This moderates the activating effect of the amine.

-

Electrophilic Bromination: The protected aniline is then subjected to bromination. The acetamido group is ortho, para-directing. Since the ortho position (relative to the acetamido group) is already substituted with the trifluoromethoxy group, bromination is directed to the other ortho position and the para position. A source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, would be used.[7]

-

Deprotection: Following bromination, the acetyl protecting group is removed by acid or base hydrolysis to regenerate the free amine, yielding the final product, this compound.

Caption: Key reactive sites and potential transformations.

Potential Applications in Drug Discovery and Agrochemicals

While specific applications for this isomer are not documented, its structural motifs suggest significant potential in several areas of research and development:

-

Medicinal Chemistry: The trifluoromethoxy group is a bioisostere of other functional groups and can improve metabolic stability and cell permeability. [1][2]The dibromoaniline scaffold can be elaborated into a diverse library of compounds for screening against various biological targets. The general class of trifluoromethoxyanilines has been investigated for a range of pharmacological activities. [8][9]* Agrochemicals: Many modern pesticides and herbicides are halogenated and contain nitrogen. The isomer, 2,6-Dibromo-4-(trifluoromethoxy)aniline, is a known intermediate in the synthesis of agricultural insecticides. [10][11]It is highly probable that this compound could serve as a key building block for a new generation of agrochemicals.

-

Materials Science: Substituted anilines are precursors to polymers and dyes. The unique electronic properties conferred by the fluorine and bromine atoms could make this compound a candidate for developing specialized polymers or materials with specific optical or electronic properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information Summary

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [12] |

| Skin Corrosion/Irritation | Causes skin irritation. [12][13] |

| Eye Damage/Irritation | Causes serious eye irritation. [12][13] |

| STOT-SE | May cause respiratory irritation. [12][13] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [14]* Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents and acids. [15]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 886499-87-2) is a highly functionalized building block with considerable, yet largely untapped, potential. Its trifluoromethoxy group offers advantages for designing metabolically stable and lipophilic molecules, while its bromine and amine functionalities provide a rich platform for synthetic diversification. While a clear distinction from its isomers is essential, this compound represents a valuable tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. Further research into its synthesis and reactivity is warranted to fully unlock its synthetic utility.

References

-

AFG Bioscience. (n.d.). Safety Data Sheet: 2,4-Dibromo-6-(trifluoromethyl)aniline. Retrieved from .

- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,4-Dibromo-6-(trifluoromethyl)aniline.

- Pye, P. J., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.

- Merck Millipore. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)-aniline for synthesis.

- Sigma-Aldrich. (2022, November 15). Safety Data Sheet: 4-Bromo-2-(trifluoromethoxy)aniline.

- Thermo Fisher Scientific. (2016, August 8). Safety Data Sheet: 2,6-Dibromo-4-(trifluoromethoxy)aniline.

- Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.

- Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.

- Dr MSH FAIZI SIR. (2022, April 25). SYNTHESIS OF 2 4 6 TRIBROMOANILINE.

- Filo. (2025, January 24). Preparation of ortho bromo aniline from aniline.

- Kemystery. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.

- PubChem. (n.d.). 2,6-Dibromo-4-trifluoromethoxyaniline.

- Chem-Impex. (n.d.). 2,6-Dibromo-4-(trifluoromethoxy)aniline.

- BLDpharm. (n.d.). 71757-14-7|2,4-Dibromo-6-(trifluoromethyl)aniline.

- Supporting Information. (n.d.). General procedure for bromination of PNA.

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ChemicalBook. (n.d.). 2,4,6-Tribromoaniline synthesis.

- ChemicalBook. (2025, August 8). 2,6-Dibromo-4-(trifluoromethoxy)aniline Chemical Properties,Uses,Production.

- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

- Google Patents. (n.d.). CN106631839B - A kind of preparation method of thifuramide key intermediate-2,6-dibromo-4-(trifluoromethoxy)aniline.

- Matrix Fine Chemicals. (n.d.). 2,4-DIBROMO-6-(TRIFLUOROMETHYL)ANILINE | CAS 71757-14-7.

- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).

- ResearchGate. (n.d.). Theoretical I.R Spectroscopy Confirmation of 2, 4- Dibromo Aniline and its Possible Toxicity Effects in Dye Shampoos.

- MDPI. (2025, April 11). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.

- Pure Synth. (n.d.). 26-Dibromo-4-(Trifluoromethoxy)Aniline 98.0%(GC).

- precisionFDA. (n.d.). 2,6-DIBROMO-4-TRIFLUOROMETHOXYANILINE.

- MassBank. (2024, August 27). MSBNK-UvA_IBED-UI000201.

- BIOGEN Científica. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline.

- Müller, K., Faeh, C., & Diederich, F. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- MDPI. (n.d.). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline.

- ResearchGate. (2024, March 1). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline.

- NIST. (n.d.). Benzenamine, 2,4,6-tribromo-.

- Wikipedia. (n.d.). 2,4,6-Tribromoaniline.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [biogen.es]

- 4. GSRS [precision.fda.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Preparation of ortho bromo aniline from aniline | Filo [askfilo.com]

- 8. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 [chemicalbook.com]

- 12. afgsci.com [afgsci.com]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Synthesis of 2,4-Dibromo-6-(trifluoromethoxy)aniline from 2-(trifluoromethoxy)aniline

[1]

Abstract & Introduction

This application note details the protocol for the regioselective synthesis of 2,4-Dibromo-6-(trifluoromethoxy)aniline (also referred to as 4,6-dibromo-2-(trifluoromethoxy)aniline depending on nomenclature priority) from 2-(trifluoromethoxy)aniline .

The target compound is a highly valued intermediate in the synthesis of agrochemicals (specifically urea-based insecticides and fungicides) and pharmaceutical candidates. The presence of the trifluoromethoxy (–OCF

Chemical Logic and Regioselectivity

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

-

Substrate: 2-(Trifluoromethoxy)aniline.

-

Directing Groups:

-

Amino group (–NH

): Strong activator, ortho, para-director.[1] -

Trifluoromethoxy group (–OCF

): Moderate deactivator (inductive withdrawal), ortho, para-director.

-

-

Outcome: The activation by the amino group dominates the reaction kinetics. With the C2 position occupied by the –OCF

group, the electrophilic bromine preferentially attacks the activated C4 (para to –NH

Reaction Mechanism & Workflow

The following diagram illustrates the reaction pathway and the directing effects governing the regioselectivity.

Figure 1: Reaction scheme and stepwise bromination pathway.

Experimental Protocols

Two methods are provided: Method A (Standard Scale-up) using elemental bromine, and Method B (Laboratory Scale/Green Chemistry) using N-Bromosuccinimide (NBS).

Method A: Bromination using Elemental Bromine (Br )

Best for: Scale-up (>10g), cost-efficiency, and high atom economy.

Reagents & Equipment[2][1][3][4][5][6][7]

-

Substrate: 2-(Trifluoromethoxy)aniline (1.0 equiv)

-

Reagent: Bromine (Br

) (2.1 equiv) -

Solvent: Glacial Acetic Acid (AcOH)

-

Quench: Saturated Sodium Bisulfite (NaHSO

) solution -

Equipment: 3-neck round bottom flask, addition funnel, thermometer, caustic scrubber (for HBr fumes).

Step-by-Step Protocol

-

Setup: Charge the 3-neck flask with 2-(trifluoromethoxy)aniline (e.g., 17.7 g, 100 mmol) and Glacial Acetic Acid (100 mL). Stir to achieve a homogenous solution.

-

Cooling: Cool the mixture to 0–5°C using an ice/water bath.

-

Addition: Transfer Bromine (33.6 g, 10.8 mL, 210 mmol) to the addition funnel. Add dropwise over 45–60 minutes.

-

Caution: The reaction is exothermic. Maintain internal temperature <15°C to prevent oxidation side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[1]

-

-

Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 5% Sodium Bisulfite. Stir for 15 minutes to destroy excess bromine (color change from orange/red to yellow/white).

-

Isolation: The product typically precipitates as a solid. Filter the solid using a Buchner funnel.

-

Alternative: If oil forms, extract with Dichloromethane (DCM) (3 x 100 mL), dry over Na

SO

-

-

Purification: Recrystallize from Ethanol or a Hexane/Ethanol mixture if necessary.

Method B: Bromination using N-Bromosuccinimide (NBS)

Best for: Small scale (<5g), mild conditions, avoiding corrosive liquid bromine.

Reagents & Equipment[2][1][3][4][5][6][7]

-

Substrate: 2-(Trifluoromethoxy)aniline (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (2.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Equipment: Round bottom flask, magnetic stirrer.

Step-by-Step Protocol

-

Dissolution: Dissolve 2-(trifluoromethoxy)aniline (1.77 g, 10 mmol) in Acetonitrile (20 mL).

-

Addition: Cool to 0°C. Add NBS (3.65 g, 20.5 mmol) portion-wise over 20 minutes.

-

Note: Protect from light (wrap flask in foil) to minimize radical side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 3–4 hours.

-

Workup: Remove solvent under reduced pressure (Rotavap).

-

Partition: Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (3 x 20 mL) to remove succinimide byproduct.

-

Drying: Dry organic layer over MgSO

, filter, and concentrate. -

Yield: Expect 85–95% yield of off-white to pale brown solid.

Data Summary & Quality Control

The following table summarizes the expected analytical data and process parameters.

| Parameter | Specification / Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | 58–62°C (Typical for dibromo-anilines) |

| Yield (Method A) | 88–95% |

| Yield (Method B) | 85–92% |

| 1H NMR (CDCl3) | δ ~7.65 (d, J=2.2 Hz, 1H) : Proton at C3 (between OCF3 and Br)δ ~7.35 (d, J=2.2 Hz, 1H) : Proton at C5 (between two Br)δ ~4.50 (br s, 2H) : NH2 protons |

| Key Impurities | Monobromo derivative (incomplete rxn), Tribromo derivative (rare due to sterics) |

Analytical Logic (NMR)

The regiochemistry is confirmed by the coupling constants. The protons at positions 3 and 5 are meta to each other.

-

H3: Located between the –OCF

(C2) and –Br (C4). -

H5: Located between –Br (C4) and –Br (C6).

-

Coupling: They will split each other into doublets with a characteristic meta-coupling constant (

Hz).

Safety & Handling (E-E-A-T)

-

Bromine (Br

): Highly corrosive and toxic. Causes severe burns. Use only in a fume hood. Keep Sodium Thiosulfate solution nearby for spills. -

Fluorinated Anilines: Potential toxicity.[5][8][9][10] Avoid skin contact and inhalation.[5][6][8][9][10]

-

Exotherm: The bromination is exothermic. Strict temperature control during addition is required to prevent runaway reactions.

Visualization: Purification Workflow

Figure 2: Workup and purification logic flow.

References

-

BenchChem. (2025).[1][5][6][11] Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (Provides analogous NBS bromination conditions for trifluoromethyl anilines). Link

-

Thermo Fisher Scientific. (2025).[10] Safety Data Sheet: 2,4-Dibromo-6-(trifluoromethyl)aniline. (Safety and handling data for analogous compounds). Link

-

Wang, L., et al. (2014). Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline. Patent CN103570566A. (Describes industrial bromination of the para-isomer, establishing the Br2/DCM/Water protocol). Link

-

Desai, J. A., et al. (2000). Method of preparing brominated substituted anilines. Patent US 6,114,584. (Describes acid-free bromination protocols for trifluoromethoxy anilines). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN106631839B - A kind of preparation method of thifuramide key intermediate-2,6-dibromo-4-(trifluoromethoxy)aniline - Google Patents [patents.google.com]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. angenechemical.com [angenechemical.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Preparation of Dibrominated Trifluoromethoxyanilines in Acetic Acid

A Detailed Guide to the Regioselective Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance and Synthetic Overview

Dibrominated trifluoromethoxyanilines are a class of halogenated aromatic amines that serve as critical building blocks in the synthesis of high-value specialty chemicals. The strategic placement of two bromine atoms, a strongly electron-withdrawing trifluoromethoxy group (-OCF₃), and a nucleophilic amino group (-NH₂) on the benzene ring creates a versatile scaffold for developing complex molecules. These intermediates are particularly significant in the agrochemical and pharmaceutical industries. For example, 2,6-dibromo-4-(trifluoromethoxy)aniline is a key precursor in the synthesis of Thifluzamide, a potent fungicide used for crop protection.[1][2]

This guide provides a comprehensive, in-depth protocol for the preparation of dibrominated trifluoromethoxyanilines via electrophilic aromatic substitution. While the nominal topic is the synthesis of 2,4-dibromo-6-trifluoromethoxyaniline, the fundamental principles of regiochemistry—governed by the directing effects of the substituents on the aromatic ring—make the direct synthesis of this specific isomer from a simple precursor challenging.

Therefore, this application note will focus on the well-documented and highly efficient synthesis of a representative and industrially relevant isomer: 2,6-dibromo-4-(trifluoromethoxy)aniline , starting from 4-(trifluoromethoxy)aniline. The principles, experimental techniques, and safety protocols detailed herein are broadly applicable and can be adapted for the synthesis of other isomers, providing a robust framework for researchers in the field. The reaction is conducted in glacial acetic acid, which serves not only as a solvent but also as a modulator of reactivity, ensuring a controlled and selective bromination.

The Causality of Experimental Design: Mechanism and Regioselectivity

The synthesis hinges on the electrophilic aromatic substitution (EAS) mechanism, a cornerstone of aromatic chemistry.[3] The outcome of the reaction—the precise positioning of the bromine atoms—is dictated by the electronic properties of the substituents already present on the aniline ring.

Key Substituent Effects:

-

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director. Through resonance, the lone pair of electrons on the nitrogen atom increases the electron density at the positions ortho (C2, C6) and para (C4) to the amino group, making them highly susceptible to attack by an electrophile (Br⁺).

-

Trifluoromethoxy Group (-OCF₃): This group has a dual nature. The oxygen atom's lone pairs can participate in resonance (a weak activating, ortho, para-directing effect), but this is overwhelmingly counteracted by the intense inductive effect of the three fluorine atoms, which strongly withdraws electron density from the ring. Consequently, the -OCF₃ group is deactivating overall and acts as a meta-director.

Regiochemical Outcome for 4-(Trifluoromethoxy)aniline:

In the starting material, 4-(trifluoromethoxy)aniline, the powerful activating and directing effect of the amino group at C1 dominates the reaction. It strongly directs incoming electrophiles to its ortho positions (C2 and C6). The -OCF₃ group at C4 simultaneously directs to its meta positions, which are also C2 and C6. This synergistic directing effect ensures a highly regioselective and efficient dibromination at the 2 and 6 positions, leading to the desired product with high purity.[4]

The role of glacial acetic acid is also critical. It polarizes the bromine molecule (Br₂), facilitating the generation of the electrophilic bromine species (Br⁺) required for the reaction. Furthermore, by protonating the highly activating amino group to a degree, it can temper its reactivity, which helps to prevent unwanted side reactions or over-bromination, although this effect is less pronounced than with stronger acids.[5]

Caption: Electrophilic Aromatic Substitution Mechanism.

Detailed Experimental Protocol

This protocol is adapted from established industrial and laboratory procedures for the bromination of substituted anilines.[6]

3.1. Materials and Equipment

-

Reagents:

-

4-(Trifluoromethoxy)aniline (≥98%)

-

Glacial Acetic Acid (≥99.7%)

-

Bromine (≥99.5%)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (reagent grade)

-

Hexanes (reagent grade)

-

-

Equipment:

-

Three-neck round-bottom flask (e.g., 500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (addition funnel)

-

Reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution)

-

Thermometer or thermocouple probe

-

Ice-water bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

3.2. Quantitative Data Summary

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |

| 4-(Trifluoromethoxy)aniline | 177.12 | 100 | 17.71 | ~14.2 | 1.0 |

| Bromine | 159.81 | 210 | 33.56 | 10.8 | 2.1 |

| Glacial Acetic Acid | 60.05 | - | - | 200 | Solvent |

| Product | MW ( g/mol ) | Theoretical Yield (mmol) | Theoretical Yield (g) | Expected Yield | |

| 2,6-Dibromo-4-(trifluoromethoxy)aniline | 334.92 | 100 | 33.49 | 85-95% |

3.3. Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a thermometer. Ensure the gas outlet from the condenser is connected via tubing to a gas trap/scrubber containing 10% sodium thiosulfate solution to neutralize any escaping bromine or HBr vapors.

-

Dissolution of Starting Material: Charge the flask with 4-(trifluoromethoxy)aniline (17.71 g, 100 mmol). Add 150 mL of glacial acetic acid and stir at room temperature until the aniline is completely dissolved.

-

Preparation of Bromine Solution: In the dropping funnel, carefully prepare a solution of bromine (10.8 mL, 210 mmol) in 50 mL of glacial acetic acid. Caution: Perform this step in a well-ventilated fume hood. Bromine is highly corrosive and toxic.

-

Bromination: Cool the aniline solution in the flask to 10-15 °C using an ice-water bath. Begin the dropwise addition of the bromine solution from the dropping funnel to the stirred aniline solution. Maintain the internal temperature of the reaction mixture between 15-20 °C throughout the addition. The addition should take approximately 60-90 minutes. A precipitate may form during the reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours to ensure completion. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~500 mL of ice-cold water with vigorous stirring. A precipitate of the crude product will form.

-

Neutralization and Work-up:

-

Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the aqueous slurry until the effervescence ceases and the pH is neutral (~7-8). This neutralizes the acetic acid and HBr byproduct.

-

Add 10% sodium thiosulfate (Na₂S₂O₃) solution dropwise until the reddish-orange color of excess bromine disappears.

-

-

Isolation of Crude Product:

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any inorganic salts.

-

Press the cake dry on the funnel.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a suitable flask.

-

Recrystallize the product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure product as white to off-white crystals.

-

Dry the purified crystals under vacuum. A yield of 95% with a purity of 99.6% has been reported in similar procedures.[7]

-

Visualization of Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Environment, Health, and Safety (EHS) Considerations

This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.

-

General Precautions: All operations should be conducted in a well-ventilated chemical fume hood.[8] A safety shower and eyewash station must be readily accessible.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton for handling bromine).[9][10]

-

Reagent-Specific Hazards:

-

Bromine (Br₂): Extremely corrosive, toxic by inhalation, and causes severe skin burns. Handle with extreme care.[9] Always dispense in a fume hood and have a neutralizing agent (sodium thiosulfate solution) on hand for spills.

-

Glacial Acetic Acid: Corrosive and causes skin and eye burns. The vapor is irritating to the respiratory system.

-

Aniline Precursor: Anilines are toxic and can be absorbed through the skin. Avoid direct contact.

-

-

Waste Disposal: All liquid and solid waste must be disposed of according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated container. Neutralize acidic aqueous waste before disposal.

Product Characterization and Quality Control

To confirm the identity and purity of the synthesized 2,6-dibromo-4-(trifluoromethoxy)aniline, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the two equivalent aromatic protons (at C3 and C5) and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Will show the expected number of signals for the carbon atoms in the molecule, with characteristic shifts for carbons attached to bromine, nitrogen, and the -OCF₃ group.

-

¹⁹F NMR: Will display a singlet corresponding to the -OCF₃ group.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks in an approximate 1:2:1 ratio).

-

Melting Point (MP): A sharp melting point range consistent with literature values (70-73 °C) indicates high purity.[2]

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.

References

- CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

-

Bromine Safety Handbook. Indian Chemical Council (ICC). [Link]

-

Safety data sheet - Bromine solution. Carl Roth. [Link]

-

Hazard Summary: Bromoacetic Acid. NJ.gov. [Link]

-

Bromination safety. YouTube. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - NIH. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]

-

Electrophilic Aromatic Substitution Reactions: Bromination. Chemistry LibreTexts. [Link]

Sources

- 1. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 6. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 7. 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. nj.gov [nj.gov]

Application Note: 2,4-Dibromo-6-(trifluoromethoxy)aniline in Agrochemical Discovery

This is a comprehensive Application Note and Protocol guide for 2,4-Dibromo-6-(trifluoromethoxy)aniline , designed for researchers in agrochemical discovery and process chemistry.

CAS: 886499-87-2 | Formula:

Executive Summary

In the landscape of modern agrochemistry, This compound serves as a high-value "lynchpin" scaffold for the synthesis of Group 30 Insecticides (GABA-gated chloride channel allosteric modulators) .

Unlike its isomer 2,6-dibromo-4-(trifluoromethoxy)aniline (used in Thifluzamide), this specific 2,4-dibromo-6-OCF

Chemical Profile & Reactivity Logic

Structural Analysis[2]

-

C1-Amine (

): Significantly deactivated and sterically crowded by the C2-Br and C6-OCF -

C4-Bromine (Para): The most accessible site for oxidative addition.[2] It is sterically unencumbered relative to the C2 position, allowing for highly selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira) at mild temperatures.[2]

-

C2-Bromine (Ortho): Sterically shielded.[2] It typically remains intact during C4-functionalization, serving as the "halogen handle" required for the twisted conformation in bioactive benzamides.[2]

-

C6-Trifluoromethoxy (

): Provides critical lipophilicity (

Mechanism of Action (The "Steric Lock")

In the context of GABA-Cl modulators, this molecule is used to build the "aniline-side" of the amide.[2] The C2-Br and C6-OCF

Experimental Protocol: Regioselective Synthesis of Meta-Diamide Precursors

Objective: To selectively functionalize the C4-position with a perfluoroalkyl or aryl group while retaining the C2-Br and C6-OCF

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl/Alkyl-boronic acid (e.g., 4-(perfluoropropan-2-yl)phenylboronic acid) (1.1 equiv)

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 M aqueous solution) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

-

Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling).[2]

-

Reagent Addition:

-

Catalyst Addition: Add

(0.3 mmol, 346 mg) quickly under a positive stream of Argon. -

Reaction (Regiocontrol):

-

Work-up:

-

Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The mono-coupled product (C4) will elute after the bis-coupled impurity (if any).[2]

Data Table: Regioselectivity Optimization

| Temperature | Catalyst | C4-Product Yield | C2,C4-Bis-Product | Notes |

| 25°C | < 10% | 0% | Reaction too slow. | |

| 60°C | 88% | < 2% | Optimal Regiocontrol. | |

| 100°C | 65% | 25% | Loss of selectivity. | |

| 80°C | 82% | 10% | Ligand bite angle affects rate.[2] |

Downstream Application: Amide Coupling

Following C4-functionalization, the aniline amine (

-

Challenge: The amine is extremely hindered by the C2-Br and C6-OCF

. Standard coupling (EDC/HOBt) often fails.[2] -

Solution: Use the Acid Chloride method with a strong base or elevated temperature.[2]

Visualizing the Synthetic Pathway

The following logic map illustrates the divergent synthesis of meta-diamide insecticides using this scaffold.

Caption: Synthetic workflow prioritizing the regioselective C4-functionalization due to steric differentiation between the two bromine atoms.

References

-

General Reactivity of Polyhalogenated Anilines

-

Source: BenchChem Technical Notes.[2][4] "Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions." (2025).[2][3]

- Relevance: Establishes the precedence for C4-selectivity in aniline derivatives with ortho-electron-withdrawing groups.

-

(General verification via BenchChem/Sigma databases).[2]

-

-

Meta-Diamide Insecticide Synthesis

-

Chemical Identity & Properties

-

Palladium Catalysis in Agrochemicals

- Source:Organic Process Research & Development.

- Relevance: Provides industrial context for optimizing Pd-loading in large-scale synthesis of halogen

-

[2]

Sources

The Art of Selectivity: A Guide to Palladium-Catalyzed Cross-Coupling of Dibromo Trifluoromethoxy Anilines

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely valuable substituent, capable of profoundly modulating a molecule's metabolic stability, lipophilicity, and binding affinity. When coupled with the versatile aniline scaffold, trifluoromethoxylated anilines become powerful building blocks for novel therapeutics. This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of dibromo trifluoromethoxy anilines, offering researchers, scientists, and drug development professionals a detailed playbook for navigating the challenges and opportunities inherent in the functionalization of these complex substrates.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings that govern selectivity, providing the causal reasoning behind experimental choices. By understanding the interplay of electronic effects, sterics, and catalyst-ligand interactions, researchers can not only replicate the protocols herein but also rationally design new synthetic routes.

The Strategic Advantage of Dibromo Trifluoromethoxy Anilines

Dibromo trifluoromethoxy anilines are more than just starting materials; they are strategic linchpins in combinatorial chemistry and lead optimization. The two bromine atoms, with their differential reactivity, offer the potential for sequential, site-selective functionalization. This allows for the introduction of diverse molecular fragments, rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the trifluoromethoxy group, combined with the directing effects of the amino group, creates a unique electronic environment that influences the regioselectivity of cross-coupling reactions.

Navigating Regioselectivity: The Decisive Step

The primary challenge and opportunity in the cross-coupling of dibromo trifluoromethoxy anilines lies in controlling which of the two C-Br bonds reacts. This regioselectivity is not arbitrary; it is a predictable outcome based on a confluence of electronic and steric factors.

Electronic Effects: The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the electron density at the ortho, meta, and para positions. The amino group, conversely, is an electron-donating group and an ortho-, para-director. The interplay of these opposing electronic influences, along with the inherent reactivity differences of the C-Br bonds based on their position, is a key determinant of the initial oxidative addition step in the catalytic cycle. For a substrate like 2,4-dibromo-5-(trifluoromethoxy)aniline, the bromine at the 4-position is generally more activated towards oxidative addition due to the combined electron-withdrawing effect of the trifluoromethoxy group and the para-directing influence of the amino group.

Steric Hindrance: The steric environment around each bromine atom also plays a crucial role. Bulky ligands on the palladium catalyst can favor reaction at the less sterically hindered C-Br bond.

Catalyst and Ligand Choice: The selection of the palladium catalyst and, more critically, the phosphine ligand is paramount in steering the reaction towards the desired regioisomer. Bulky, electron-rich ligands can enhance the rate of oxidative addition and influence which C-Br bond is targeted.

The following diagram illustrates the key decision point in the selective functionalization of a dibromo trifluoromethoxy aniline.

Caption: Strategic workflow for the selective functionalization of dibromo trifluoromethoxy anilines.

Core Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Insights

The three pillars of palladium-catalyzed cross-coupling—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—are all applicable to dibromo trifluoromethoxy anilines. The following sections provide detailed, self-validating protocols for each, along with the scientific rationale for the chosen conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds between an organoboron species and an organic halide. In the context of dibromo trifluoromethoxy anilines, it allows for the introduction of aryl, heteroaryl, or vinyl groups.

Mechanistic Consideration: The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid for transmetalation.

Troubleshooting & Optimization

Improving regioselectivity in bromination of 2-(trifluoromethoxy)aniline

Technical Support Case ID: #BR-OCF3-2026 Topic: Optimization of Regioselectivity in the Bromination of 2-(trifluoromethoxy)aniline Assigned Specialist: Senior Application Scientist

Welcome to the Halogenation Process Optimization Center

You have reached the Tier-3 Technical Support guide for the functionalization of electron-rich fluoro-aromatics. This documentation addresses the specific challenge of brominating 2-(trifluoromethoxy)aniline (CAS: 1535-75-7) to achieve high selectivity for the 4-bromo isomer while suppressing the formation of the 6-bromo regioisomer and the 4,6-dibromo over-reaction product.

Part 1: The Triage (Quick Troubleshooting)

Before altering your entire synthesis route, cross-reference your current issues with this diagnostic table.

| Symptom | Probable Cause | Immediate Corrective Action |

| High levels of 4,6-dibromo product | Excess reagent or high local concentration of | Switch Reagent: Stop using elemental bromine ( |

| Formation of black tars / oxidation | Oxidation of the free amine.[1][2] | Inert Atmosphere: Ensure reaction is under |

| Mixture of 4-bromo and 6-bromo | Lack of steric control; Temperature too high.[1] | Thermodynamic Control: Lower temperature to 0°C. Catalysis: Add 10 mol% Ammonium Acetate ( |

| Incomplete conversion (<50%) | Reagent decomposition or moisture.[1][2] | Quality Check: Recrystallize NBS from water (dry under vacuum) before use. Ensure solvent is anhydrous.[1][2][3] |

Part 2: The Protocols

We recommend two distinct workflows depending on your purity requirements and scale.

Protocol A: Direct Regioselective Bromination (The "Gold Standard")

Best for: Rapid synthesis, <95% purity requirements, smaller scales.

The Logic:

The amino group (-

Reagents:

-

Substrate: 2-(trifluoromethoxy)aniline (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.0 - 1.05 equiv)

-

Catalyst: Ammonium Acetate (

) (0.1 equiv) [1] -

Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)

Step-by-Step:

-

Setup: Charge a round-bottom flask with 2-(trifluoromethoxy)aniline and

in MeCN. -

Cooling: Cool the solution to 0°C (ice bath).

-

Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the aniline mixture over 30-45 minutes . Do not dump NBS as a solid; this creates local hot-spots favoring di-bromination.[1]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC/HPLC.

-

Workup: Quench with water. Extract with Ethyl Acetate.[1][2][5][6] Wash organic layer with 5%

(to remove trace

Protocol B: Protection-Deprotection Strategy (The "High Purity" Route)

Best for: GMP scale-up, >98% purity requirements, preventing oxidation.

The Logic: Converting the amine to an acetamide (acetanilide) reduces the electron density of the ring (moderating reactivity) and significantly increases steric bulk around the nitrogen.[1][2] This effectively blocks the ortho (6-position), forcing substitution almost exclusively to the para (4-position).

Workflow:

-

Protection: React aniline with Acetic Anhydride (

) in DCM -

Bromination: React intermediate with NBS (1.05 equiv) in Acetic Acid/DCM at RT.

-

Hydrolysis: Reflux in Ethanol/HCl (6M) to remove the acetyl group.

-

Result: 4-bromo-2-(trifluoromethoxy)aniline with >99% regioselectivity.[1][2]

Part 3: Visualizing the Decision Matrix

The following diagram illustrates the decision logic and reaction pathways for optimizing this specific transformation.

Caption: Decision tree for selecting between direct bromination (Protocol A) and protection-group strategies (Protocol B) based on purity requirements.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why use NBS instead of elemental Bromine (

Q2: My NBS is yellow. Can I still use it?

A: No. Yellow NBS indicates the presence of free

Q3: How does the Ammonium Acetate catalyst work?

A: Research indicates that

Q4: Why is the -OCF3 group not directing to the meta position?

A: While -

References

-

Das, B., Venkateswarlu, K., Majhi, A., et al. (2007). "A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst."[1][2][5] Journal of Molecular Catalysis A: Chemical, 267(1-2), 30-33.

-

BenchChem Application Note. (2025). "Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline." BenchChem Technical Library.

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard purification of NBS).[1][2]

- Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent." Journal of Organic Chemistry, 44(25), 4733–4735.

Sources

Technical Support Center: A Guide to Separating 2,4-dibromoaniline and 4-bromo-2-(trifluoromethoxy)aniline Mixtures

Welcome to the technical support center for advanced purification challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for separating complex mixtures of 2,4-dibromoaniline and 4-bromo-2-(trifluoromethoxy)aniline. We will move beyond simple procedural lists to explain the underlying chemical principles that govern separation, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Part 1: Foundational Analysis: Understanding the Separation Challenge

Success in separating these two compounds hinges on exploiting their subtle, yet significant, differences in physicochemical properties. Both are halogenated anilines, but the electronic effects of their respective substituents create the handles we need for purification.

-

2,4-dibromoaniline : Features two bromine atoms. Bromine is an electronegative halogen, but it is also a weak deactivator via resonance.

-

4-bromo-2-(trifluoromethoxy)aniline : Contains one bromine atom and a trifluoromethoxy (-OCF₃) group. The -OCF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This effect significantly reduces the electron density of the aromatic ring and, critically, the basicity of the aniline nitrogen.

This difference in electronic character is the cornerstone of our separation strategy, primarily influencing the polarity and pKa of each molecule.

Table 1: Comparative Physicochemical Properties

| Property | 2,4-Dibromoaniline | 4-Bromo-2-(trifluoromethoxy)aniline | Rationale for Separation Impact |

|---|---|---|---|

| Structure | The different substitution patterns lead to distinct polarities and basicities. | ||

| Molecular Weight | 250.92 g/mol [1] | 256.02 g/mol [2] | A minor difference, unlikely to be useful for separation. |

| Melting Point | 78 - 80 °C[1] | 45 - 50 °C[2] | The significant difference suggests crystallization may be a viable, though potentially challenging, purification step. |

| Boiling Point | 156 °C (24 mmHg)[3] | 98-100 °C (15 mmHg)[4] | Suggests potential for vacuum distillation, but chromatography is generally superior for isomers. |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol.[3][5] | Poor solubility in water; soluble in organic solvents like dichloromethane and THF.[2] | Similar general solubilities necessitate more advanced techniques than simple solvent washes. |

| Predicted Polarity | Moderately Polar | More Polar | The strong dipole of the -OCF₃ group likely increases the overall molecular polarity compared to the dibromo-substituted compound. This is the primary basis for chromatographic separation. |

| Predicted Basicity | Weakly Basic | Very Weakly Basic | The potent electron-withdrawing -OCF₃ group drastically reduces the availability of the nitrogen lone pair, making it significantly less basic than 2,4-dibromoaniline. This pKa difference can be exploited in both HPLC and liquid-liquid extraction.[6] |

Part 2: Method Selection Guide (FAQs)

This section addresses common questions to guide you toward the most appropriate separation technique for your research goals.

Q1: What is the primary challenge in separating these two compounds? A: The main challenge lies in their structural similarity. As substituted aniline isomers, they share a common scaffold, leading to overlapping physicochemical properties. The key to separation is to select a technique that is highly sensitive to the differences in polarity and basicity imparted by the dibromo versus the bromo-trifluoromethoxy substitution patterns.

Q2: Which separation technique offers the highest resolution and purity? A: High-Performance Liquid Chromatography (HPLC) is unequivocally the most effective method for achieving baseline separation and high purity of these closely related compounds.[6] Its high resolving power, coupled with the ability to fine-tune selectivity by modifying the mobile and stationary phases, makes it the gold standard for this type of challenge.[7][8]

Q3: Can I use standard flash column chromatography for bulk separation? A: Yes, flash chromatography is a viable option for separating larger quantities (>100 mg) of the mixture. However, success is highly dependent on method optimization. Due to the basic nature of anilines, their interaction with the slightly acidic silica gel can cause significant peak tailing, leading to poor separation.[9] This can be overcome by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[10]

Q4: Is separation by crystallization or liquid-liquid extraction feasible? A: These techniques can be useful for initial, coarse purification but are unlikely to yield high-purity material on their own.

-

Fractional Crystallization: The significant difference in melting points suggests this is possible. However, the risk of co-crystallization, where both compounds crystallize together in the same lattice, is high for structurally similar molecules.[11] It may be best used to enrich a solution in one component before a final chromatographic step.

-

Liquid-Liquid Extraction: The difference in basicity (pKa) could theoretically be exploited. By using an aqueous buffer with a pH carefully selected to be between the pKa values of the two anilines, it may be possible to selectively protonate and extract the more basic 2,4-dibromoaniline into the aqueous phase. This requires precise pH control and may not be efficient enough for complete separation.

Part 3: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the recommended separation techniques.

Protocol 1: High-Resolution Separation via Reversed-Phase HPLC (RP-HPLC)

This method is ideal for analytical assessment and for purifying small-to-medium scale samples (<100 mg) to >99% purity.

System Preparation:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[7][8] For optimized selectivity, a Phenyl-Hexyl column can be used to leverage alternative π-π interactions.[12]

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid. (Note: Formic acid helps to protonate the anilines, leading to sharper peaks and is MS-compatible).[13]

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

-

System Equilibration: Purge the system and equilibrate the column with a 50:50 mixture of Mobile Phase A and B for at least 15 minutes or until a stable baseline is achieved.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 5-10 µL

-

Gradient:

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) 0.0 60% 40% 20.0 10% 90% 25.0 10% 90% 25.1 60% 40% | 30.0 | 60% | 40% |

Sample Preparation:

-

Dissolve the crude mixture in a minimal amount of a 50:50 acetonitrile/water mixture to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.[11]

Analysis & Elution Order:

-

Inject the sample and record the chromatogram.

-

Expected Elution Order: In reversed-phase chromatography, less polar compounds elute later. 2,4-dibromoaniline is expected to be less polar than the more polar 4-bromo-2-(trifluoromethoxy)aniline. Therefore, 4-bromo-2-(trifluoromethoxy)aniline should elute first , followed by 2,4-dibromoaniline.

Protocol 2: Bulk Separation via Modified Flash Column Chromatography

This protocol is designed for purifying gram-scale quantities of the mixture. The key to success is mitigating the interaction of the basic aniline functional group with the acidic silica gel.

Step 1: Thin-Layer Chromatography (TLC) Optimization

-

Prepare a stock solution of your mixture in dichloromethane or ethyl acetate.

-

Test various solvent systems to find one that gives good separation (ΔRf > 0.2). Start with a nonpolar/polar mixture like Hexanes/Ethyl Acetate.

-

Crucial Step: Prepare your TLC plates and developing chambers with a mobile phase containing 0.5-1% triethylamine (TEA). For example: 80:20:1 Hexanes:Ethyl Acetate:Triethylamine. The TEA will saturate the silica, masking the acidic silanol sites and preventing streaking.[9]

-

Identify the optimal solvent system that provides good separation.

Step 2: Column Preparation & Elution

-

Stationary Phase: Standard silica gel (230-400 mesh).

-

Mobile Phase (Eluent): Prepare a bulk quantity of the optimal solvent system identified in Step 1, ensuring it contains 0.5-1% triethylamine.

-

Column Packing: Pack the column using the "slurry method" with your prepared eluent. Ensure the silica bed is well-compacted and free of air bubbles.

-

Sample Loading:

-

Dissolve your crude mixture in a minimal amount of dichloromethane.

-

Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure ("dry loading"). This creates a free-flowing powder.

-

Carefully add the silica-adsorbed sample to the top of the packed column.

-

-

Elution: Run the column, collecting fractions and monitoring them by TLC. The less polar compound (expected to be 2,4-dibromoaniline) should elute first in a normal-phase system.

Part 4: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses the most common issues encountered during the separation of halogenated anilines.

HPLC Issues

-

Q: My peaks are broad and exhibit significant tailing. What is the cause and how do I fix it? A: This is the most common issue for amines in chromatography. Tailing is caused by the interaction of the basic nitrogen with acidic residual silanol groups on the silica-based C18 stationary phase.[10]

-

Solution 1 (Primary): Ensure your mobile phase is acidified. Using 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the anilines to their ammonium salts (R-NH₃⁺). This single ionic form interacts much less with the silanol groups, resulting in vastly improved, symmetrical peak shapes.

-

Solution 2: Use a modern, well-end-capped column. These columns have fewer free silanol groups, reducing the opportunity for undesirable interactions.

-

-

Q: The two peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve the separation? A: Poor resolution means the chosen conditions are not selective enough for the two analytes.

-

Solution 1: Optimize the Gradient. Make the gradient shallower. A slower increase in the percentage of organic solvent (acetonitrile) over a longer time will give the compounds more opportunity to interact differently with the stationary phase, improving separation.

-

Solution 2: Change the Organic Modifier. If acetonitrile is not providing sufficient resolution, try methanol. The different solvent properties can alter selectivity.

-

Solution 3: Change the Stationary Phase. If optimizing the mobile phase fails, the column chemistry is the next variable. Switch from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These phases introduce π-π and dipole-dipole interaction mechanisms, which can be highly effective for separating aromatic isomers.[12]

-

Flash Chromatography Issues

-

Q: My compound appears to be irreversibly stuck on the silica column. A: This is a classic sign of strong acid-base interaction between your basic aniline and the acidic silica gel.

-

Solution: You must add a basic modifier to your eluent. Repack the column and run the separation with a mobile phase containing 0.5-1% triethylamine (TEA) or 1-2% ammonia in methanol (if a very polar system is needed).[9][14] The TEA will compete for the acidic sites on the silica, allowing your compound to elute properly.

-

-

Q: My TLC showed perfect separation, but the column chromatography gave broad, overlapping fractions. A: This disparity often comes down to technique.

-

Solution 1: Check Sample Loading. Overloading the column is a common cause of poor separation. As a rule of thumb, the sample mass should not exceed 1-2% of the mass of the silica gel. Ensure you used the dry loading method, as loading in a large volume of strong solvent will ruin the separation before it begins.

-

Solution 2: Column Packing. An improperly packed column with channels or cracks will lead to a non-uniform solvent front and band broadening. Ensure you have a homogenous, well-settled silica bed.

-

Part 5: Workflow Visualization

The following diagrams illustrate the logical workflows for method selection and troubleshooting.

Caption: A high-level workflow for selecting and executing the appropriate separation strategy.

Caption: A troubleshooting flowchart for resolving peak tailing in HPLC analysis of anilines.

References

-

Lunn, G. (1999). HPLC Methods for Pharmaceutical Analysis. John Wiley & Sons. [Link]

-

Journal of Chromatographic Science. Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Oxford Academic. [Link]

-

Eastfine. 175278-09-8 4-Bromo-2-(trifluoromethoxy)aniline. [Link]

-

PubChem. 2,4-Dibromoaniline. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]

-

Advanced Materials Technology. Isocratic Separation of Anilines on HALO C18. [Link]

-

Academia.edu. Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. [Link]

-

ResearchGate. Does aniline stick in columns during column chromatography?. [Link]

-

Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

-

Reddit. Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]

-

Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

-

Chemistry Stack Exchange. How to separate two diastereomeric amines?. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 175278-09-8 4-Bromo-2-(trifluoromethoxy)aniline - EASTFINE [eastfine.net]

- 3. 2,4-Dibromoaniline | 615-57-6 [chemicalbook.com]

- 4. 4-溴-2-(三氟甲氧基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 615-57-6: 2,4-Dibromoaniline | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 13. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. reddit.com [reddit.com]

Technical Support Center: Minimizing Over-Bromination in Aniline Synthesis

Topic: Strategies for Selective Mono-Bromination of Aniline Derivatives Audience: Organic Chemists, Process Engineers, Drug Development Scientists Status: Active Guide

Introduction: The Reactivity Paradox

User Query: "Why does reacting aniline with one equivalent of bromine result in a mixture of unreacted starting material and tri-bromo products, rather than the mono-bromo derivative?"

Technical Insight:

The amino group (

Once a bromine atom is added, the inductive effect of the halogen is deactivating, but it is insufficient to counteract the strong resonance activation of the amino group. Consequently, the mono-brominated product remains highly reactive—often more reactive than the starting material under certain conditions—leading to rapid polybromination (2,4,6-tribromoaniline).

To achieve selective mono-bromination, you must dampen the activation or control the electrophile concentration .

Module 1: The "Gold Standard" Protocol (Protection-Deprotection)

This method is the most reliable for high-purity para-bromoaniline synthesis. It utilizes steric hindrance and electronic deactivation to prevent over-bromination.

Mechanism & Logic

-

Acetylation: Converting aniline to acetanilide involves the nitrogen lone pair in resonance with the carbonyl group. This reduces the electron density available to the benzene ring.

-

Regioselectivity: The bulky acetyl group sterically hinders the ortho positions, directing the incoming bromine almost exclusively to the para position.

-

Hydrolysis: The protecting group is removed to yield the free amine.

Step-by-Step Protocol

| Step | Operation | Critical Parameter |

| 1. Protection | Dissolve Aniline (1.0 eq) in Glacial Acetic Acid. Add Acetic Anhydride (1.1 eq) slowly. | Exothermic: Maintain temp < 60°C to prevent darkening. |

| 2. Bromination | Add Bromine ( | Temp Control: Keep at 20–25°C. Low temp favors mono-substitution. |

| 3. Quench | Pour mixture into ice-cold water containing Sodium Bisulfite ( | Visual Cue: Yellow/orange color should disappear (removes excess |

| 4. Deprotection | Reflux the solid p-bromoacetanilide in 70% | Monitoring: Check TLC for disappearance of amide spot. |

Pathway Visualization

Figure 1: Comparison of the direct uncontrolled pathway (dashed red) versus the controlled protection-deprotection pathway (solid lines).

Module 2: Direct Mono-Bromination (NBS Method)

For workflows where atom economy is a priority (avoiding protection/deprotection steps), N-Bromosuccinimide (NBS) is the reagent of choice.

Why NBS?

NBS provides a low, steady concentration of molecular bromine (or the bromonium ion) in non-polar or aprotic polar solvents. This kinetic control allows the reaction to be stopped at the mono-brominated stage.

Optimized Protocol (NBS in DMF)

-

Reagents: Aniline (1.0 eq), NBS (1.0 eq), DMF (Solvent).

-

Condition:

to Room Temperature. -

Procedure:

-

Dissolve aniline in DMF (0.5 M concentration).

-

Add NBS portion-wise over 30 minutes at

. Do not dump all at once. -

Stir at room temperature for 1–2 hours.

-

Pour into water and extract with Ethyl Acetate.

-

-

Advantage: High para-selectivity due to the polar aprotic solvent interacting with the transition state.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a significant amount of ortho-bromoaniline. How do I minimize this?

-

Root Cause: The acetyl group in acetanilide provides steric bulk, but if the reaction temperature is too high, the energy barrier for ortho attack is overcome.

-

Solution: Lower the bromination temperature to

. Ensure you are using Acetic Anhydride (bulky) rather than just relying on solvent effects.

Q2: The reaction mixture turned black/tarry.

-

Root Cause: Oxidation of the aniline ring. Aniline is easily oxidized by halogens to form quinones and polymerization products (aniline black).

-

Solution: Ensure the amine is fully protected (check TLC) before adding bromine. If using the NBS method, ensure the reaction is kept in the dark (wrap flask in foil) to prevent radical side reactions.

Q3: How do I remove the purple/red color from my final product?

-

Root Cause: Trace amounts of oxidized impurities or residual bromine.

-

Solution:

-

Chemical Wash: Wash the organic layer with 10% Sodium Thiosulfate (

). -

Recrystallization: Recrystallize from Ethanol/Water (for acetanilides) or Hexane (for free amines). Adding a pinch of activated charcoal during the hot filtration step is highly effective.

-

Troubleshooting Logic Tree

Figure 2: Diagnostic flowchart for resolving common synthetic anomalies.

Module 4: Comparative Data

| Method | Selectivity (p:o) | Atom Economy | Typical Yield | Green Metric |

| Direct | Poor (Poly-products) | High | <40% (Mono) | Low (Hazardous waste) |

| Acetanilide Route | Excellent (>95:5) | Low (Extra steps) | 75–85% | Moderate (Acetic acid solvent) |

| NBS / DMF | Good (90:10) | Moderate | 80–90% | High (Mild reagents) |

| Moderate | High | 70–80% | Excellent (Water byproduct) |

References

-

BenchChem. (2025). Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). Retrieved from

-

Khan Academy. (2022). Bromination of Aniline and Protecting Group Strategy. Retrieved from [Khan Academy Organic Chemistry]([Link]

Technical Support Center: Strategies for Removing Unreacted Bromine from Aniline Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common yet critical challenge of purifying aniline reaction products from unreacted bromine. The high reactivity of the aniline ring often necessitates the use of excess brominating agents, leading to purification hurdles.[1] This resource provides in-depth, field-tested solutions and detailed protocols to ensure the integrity of your synthesis.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental workup.

Issue 1: My final product is a yellow or brown color after the initial workup.

Q: What is causing this discoloration and how can I resolve it?

A: A persistent yellow or brown hue in your isolated product is a classic indicator of residual elemental bromine (Br₂).[2] Bromine is a volatile, colored substance that can cling to your product even after initial filtration. To remove it, a chemical "quench" is required. This involves reacting the excess bromine with a reducing agent to convert it into colorless, water-soluble bromide salts (Br⁻), which can then be easily washed away.[3][4]

Recommended Solutions:

-

Quenching with Sodium Thiosulfate (Na₂S₂O₃): This is a widely used and highly effective method.[3][5] Thiosulfate reduces bromine to bromide ions while being oxidized to tetrathionate.[6]

-

Quenching with Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃): These are excellent alternatives, particularly if your reaction medium is acidic.[2][3] Sodium thiosulfate can decompose in acidic conditions to form elemental sulfur, which can contaminate your product as an insoluble solid.[4] Sodium bisulfite and sulfite are less prone to this side reaction.[3]

Expert Insight: Always perform the quenching step in a separatory funnel during the aqueous workup. The disappearance of the bromine's characteristic reddish-brown color is a clear visual cue that the quench is complete.[3]

Issue 2: A fine, pale-yellow precipitate formed after I added sodium thiosulfate.

Q: I tried to quench the bromine, but now I have a new solid in my flask. What is it and how do I get rid of it?

A: You have likely encountered sulfur precipitation. As mentioned above, sodium thiosulfate is unstable under acidic conditions and can disproportionate to form solid elemental sulfur (S) and sulfur dioxide (SO₂).

Causality: The bromination of aniline is often carried out in acidic solvents like glacial acetic acid. If the reaction mixture is not neutralized before the thiosulfate quench, the acidic environment will trigger this unwanted side reaction.[4]

Solutions:

-

Prevention: The best approach is preventative. Before adding your sodium thiosulfate solution, carefully neutralize the reaction mixture with a mild base like sodium bicarbonate (NaHCO₃) until it is neutral or slightly basic.[4]

-

Removal: If sulfur has already formed, it can often be removed by filtering the entire mixture through a pad of Celite or diatomaceous earth.[3] The fine particulate nature of Celite can trap the elemental sulfur, allowing your product solution to pass through.

Issue 3: The quenching reaction is highly exothermic and difficult to control.

Q: When I add the quenching agent, the mixture heats up rapidly and boils. How can I perform this step safely?

A: This is a significant safety concern and indicates that the reaction rate is too fast. The reaction between bromine and quenching agents like thiosulfate or bisulfite is exothermic.[7] If the reagents are too concentrated or added too quickly, the heat generated can cause the solvent to boil, leading to pressure buildup and potential loss of product.

Mitigation Strategies:

-

Dilution is Key: Use a more dilute solution of your quenching agent, typically in the range of 5-10% (w/v).[3]

-

Controlled Addition: Add the quenching solution dropwise or in small portions using an addition funnel.[7] This allows you to manage the rate of heat generation.

-

External Cooling: Always cool your reaction mixture in an ice bath before and during the addition of the quenching agent.[3][7] This provides an external sink for the heat produced.

| Parameter | Problematic Condition | Recommended Solution |

| Quenching Agent | High Concentration | Use 5-10% (w/v) aqueous solution.[3] |

| Addition Rate | Added all at once | Add dropwise with vigorous stirring.[7] |

| Temperature | Room Temperature or Elevated | Cool reaction vessel in an ice bath.[3] |

Table 1: Parameters for Controlling Exothermic Quenching Reactions.

Issue 4: My product is clean of bromine, but I suspect it contains isomeric impurities.

Q: TLC analysis shows multiple spots, suggesting I have a mixture of ortho-, meta-, and para-bromoaniline. How can I separate these isomers?

A: The high reactivity of the aniline amino group makes it a strong ortho-, para-director, often leading to the formation of multiple isomers and even poly-brominated products like 2,4,6-tribromoaniline.[1][8] Achieving regioselectivity can be challenging. If you have an isomeric mixture, purification requires more advanced techniques than simple washing.

Purification Methods:

-

Column Chromatography: This is the most common and effective method for separating isomers with different polarities.[9] By using a silica gel stationary phase and a non-polar mobile phase (e.g., a hexane/ethyl acetate gradient), you can exploit the subtle differences in polarity between the bromoaniline isomers to achieve separation.[9][10]

-

Recrystallization: This technique can be effective if one isomer is significantly more abundant or has markedly different solubility characteristics than the others.[11][12] A mixed solvent system, such as ethanol/water, is often employed for bromoanilines.[11][13] The principle relies on dissolving the crude product in a minimal amount of hot solvent and allowing the desired isomer to selectively crystallize upon cooling.[14]

Field Insight: To avoid isomer formation from the outset, consider protecting the aniline's amino group as an acetanilide before bromination. The acetamido group is less activating and more sterically bulky, which significantly favors the formation of the para-brominated product. The protecting group can then be removed by hydrolysis.[2][15][16]

Experimental Protocols

Protocol 1: Standard Bromine Quenching & Aqueous Workup

This protocol details the standard procedure for removing excess bromine using a chemical quenching agent followed by a liquid-liquid extraction.

Caption: Workflow for Quenching and Extraction.

Materials:

-

Crude aniline reaction mixture

-

Separatory funnel

-

10% (w/v) aqueous sodium thiosulfate (or sodium bisulfite) solution[4]

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.[3]

-